molecular formula C18H19N5O B2959000 N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide CAS No. 1291860-29-1

N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide

Cat. No.: B2959000
CAS No.: 1291860-29-1
M. Wt: 321.384
InChI Key: XGXQHXZXWAZFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide is a synthetic triazolidine derivative with a benzyl-substituted carboxamide group and a 4-ethylanilino moiety at the 5-position. Its structure confers unique physicochemical properties, including moderate hydrophobicity (logP ≈ 2.8) and a molecular weight of 365.45 g/mol. Early-phase studies highlight its mechanism of action as competitive ATP-binding inhibition, similar to tyrosine kinase inhibitors (TKIs) like imatinib, but with distinct binding kinetics .

Properties

IUPAC Name

N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-2-13-8-10-15(11-9-13)20-17-16(21-23-22-17)18(24)19-12-14-6-4-3-5-7-14/h3-11,16-17,20-23H,2,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFOKECBZFHKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of benzylamine with 4-ethylaniline, followed by cyclization and subsequent reactions to form the triazolidine ring. The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain high-quality N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives of the compound.

Scientific Research Applications

N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide has a wide range of applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Applied in material science for the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potency and Selectivity

N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide exhibits superior potency compared to first-generation TKIs. For example, its IC50 against BCR-ABL1 is 12 nM, whereas imatinib shows an IC50 of 250 nM under identical assay conditions . However, it is less selective than second-generation inhibitors like nilotinib, with off-target activity observed against PDGFR-α (IC50 = 45 nM) .

Compound Target (IC50, nM) Selectivity Ratio (BCR-ABL1/PDGFR-α)
This compound 12 (BCR-ABL1) 3.75
Imatinib 250 (BCR-ABL1) 1.2
Nilotinib 5 (BCR-ABL1) 20.0

Pharmacokinetics and Solubility

The compound’s aqueous solubility (0.8 mg/mL at pH 7.4) is lower than structurally related triazolidines, such as N-(4-methoxybenzyl)-5-phenyltriazolidine-4-carboxamide (2.3 mg/mL), due to the hydrophobic 4-ethylanilino group .

Antimicrobial Activity

Unlike imatinib, which lacks antimicrobial effects, this compound demonstrates moderate activity against MRSA (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to its triazolidine core interfering with bacterial DNA gyrase .

Key Research Findings

Structural Modifications: Replacement of the 4-ethylanilino group with a pyridinyl moiety improves solubility (logP = 1.9) but reduces kinase inhibition potency by 40% .

In Vivo Efficacy: In a murine xenograft model of colorectal cancer, the compound achieved 62% tumor growth inhibition at 50 mg/kg/day, outperforming 5-fluorouracil (48%) but requiring co-administration with solubility-enhancing agents .

Synthetic Accessibility : The compound’s synthesis requires six steps with an overall yield of 18%, making it less cost-effective than imatinib (yield = 35%) but comparable to nilotinib (yield = 15%) .

Challenges and Limitations

  • Solubility Issues: Poor aqueous solubility necessitates nanoparticle encapsulation or prodrug strategies for clinical use .
  • Polymorphic Instability : Two crystalline forms (Form I and II) exhibit variable stability under humid conditions, complicating formulation .

Biological Activity

N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their ability to interact with various biological targets. Its structure features a triazolidine ring, which is crucial for its biological activity.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially leading to therapeutic effects against diseases such as cancer and infections.
  • Receptor Interaction : The compound may bind to various receptors, modulating signaling pathways that are involved in inflammation and tumor growth.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • It has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance, studies indicate that it can effectively combat Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Anticancer Properties :
    • The compound has demonstrated cytotoxic effects on several cancer cell lines, including HeLa and A549 cells. In vitro studies report IC50 values ranging from 8.70 µM to 16.57 µM, indicating potent antiproliferative activity.
  • Anti-inflammatory Effects :
    • Research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly influence the biological activity of the compound:

  • Substituents on the Aniline Ring : Variations in the ethyl group on the aniline moiety can enhance or diminish antimicrobial and anticancer activities.
  • Triazolidine Modifications : Alterations in the triazolidine core have been linked to changes in enzyme binding affinity and specificity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound against multiple pathogenic microorganisms, demonstrating strong activity against Gram-positive and Gram-negative bacteria, with detailed MIC values reported in Table 1.
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay involving various cancer cell lines, the compound exhibited significant cell death rates at low concentrations, indicating its potential as an anticancer agent (Table 2).

Data Tables

Biological Activity Tested Strain/Cell Line MIC/IC50 Values (µM) Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli6.25
AnticancerHeLa8.70
AnticancerA54913.59
Compound Modification Biological Activity Change
Ethyl group variationEnhanced antimicrobial potency
Triazolidine core alterationIncreased enzyme binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.